molecular formula C19H25ClN2O5S B5341424 ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate

ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate

Cat. No. B5341424
M. Wt: 428.9 g/mol
InChI Key: HSNKMAMXIQQYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in medicine.

Mechanism of Action

Ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate acts on the cannabinoid receptors in the brain and nervous system, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to have potential as an anti-cancer agent, with studies suggesting that it may be able to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate in lab experiments is its potency and specificity. It has a high affinity for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, its potency can also be a limitation, as it can be difficult to control the dose and avoid potential side effects.

Future Directions

There are many potential future directions for research on ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate. One area of interest is its potential as a treatment for chronic pain, with studies suggesting that it may be able to provide long-lasting pain relief without the risk of addiction or tolerance. Other potential applications include its use as an anti-inflammatory agent, as well as its potential as a treatment for epilepsy and other neurological disorders. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop safe and effective treatment protocols.

Synthesis Methods

The synthesis of ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate involves a series of chemical reactions that begin with the condensation of 4-chloro-3-nitrobenzoic acid with pyrrolidine. This is followed by a reduction step to produce 4-chloro-3-aminobenzoic acid, which is then coupled with piperidine-4-carboxylic acid to form the final product.

Scientific Research Applications

Ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects, making it a promising candidate for the treatment of a variety of medical conditions.

properties

IUPAC Name

ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5S/c1-2-27-19(24)14-7-11-21(12-8-14)18(23)15-5-6-16(20)17(13-15)28(25,26)22-9-3-4-10-22/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKMAMXIQQYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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